molecular formula C17H14F2N2O B11551865 3-fluoro-N'-[(2E,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]benzohydrazide

3-fluoro-N'-[(2E,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]benzohydrazide

Cat. No.: B11551865
M. Wt: 300.30 g/mol
InChI Key: UYGSYNOLNYZJEQ-IIASEUIPSA-N
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Description

3-fluoro-N’-[(2E,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]benzohydrazide is a synthetic organic compound characterized by the presence of fluorine atoms and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N’-[(2E,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]benzohydrazide typically involves the reaction of 3-fluorobenzohydrazide with (2E,3E)-4-(2-fluorophenyl)but-3-en-2-one. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N’-[(2E,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

3-fluoro-N’-[(2E,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]benzohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Materials Science: It is explored for its use in the development of advanced materials with unique properties.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 3-fluoro-N’-[(2E,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]benzohydrazide involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N’-[(2E,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]benzohydrazide
  • 3-fluoro-N’-[(2E,3E)-4-(2-chlorophenyl)but-3-en-2-ylidene]benzohydrazide

Uniqueness

3-fluoro-N’-[(2E,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]benzohydrazide is unique due to the presence of multiple fluorine atoms, which enhance its chemical stability and biological activity

Properties

Molecular Formula

C17H14F2N2O

Molecular Weight

300.30 g/mol

IUPAC Name

3-fluoro-N-[(E)-[(E)-4-(2-fluorophenyl)but-3-en-2-ylidene]amino]benzamide

InChI

InChI=1S/C17H14F2N2O/c1-12(9-10-13-5-2-3-8-16(13)19)20-21-17(22)14-6-4-7-15(18)11-14/h2-11H,1H3,(H,21,22)/b10-9+,20-12+

InChI Key

UYGSYNOLNYZJEQ-IIASEUIPSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=CC=C1)F)/C=C/C2=CC=CC=C2F

Canonical SMILES

CC(=NNC(=O)C1=CC(=CC=C1)F)C=CC2=CC=CC=C2F

Origin of Product

United States

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